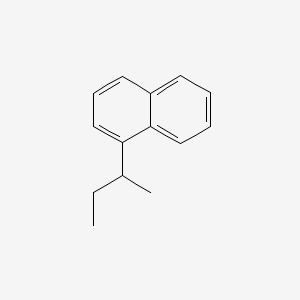

Naphthalene, 1-(1-methylpropyl)-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Naphthalene (B1677914), 1-(1-methylpropyl)- is classified as a polycyclic aromatic hydrocarbon (PAH). ontosight.aiontosight.ai PAHs are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.org The study of PAHs is a significant area of environmental and toxicological chemistry due to the potential for some members of this class to have detrimental health effects. ontosight.aiontosight.ai

The introduction of an alkyl substituent, such as the 1-methylpropyl group, onto the naphthalene skeleton modifies the physicochemical properties of the parent PAH. ontosight.ai This alteration can influence its environmental fate, transport, and biological activity. Research into alkylated PAHs like 1-sec-butylnaphthalene is crucial for a comprehensive understanding of the environmental impact of this broad class of compounds. The dominance of alkylated PAHs over their parent compounds in certain environmental samples can be indicative of petrogenic (petroleum-related) origins. nih.gov

Significance as a Substituted Naphthalene Derivative in Academic Inquiry

The naphthalene scaffold is a versatile platform for chemical synthesis and has been extensively explored for the development of new materials and biologically active molecules. researchgate.netthieme-connect.com Substituted naphthalenes are key components in the synthesis of dyes, plastics, and are used as intermediates in the production of other chemicals. ontosight.ai The specific placement and nature of substituents on the naphthalene ring system can dramatically alter the molecule's electronic and steric properties, leading to a wide range of applications.

Academic research into substituted naphthalenes like 1-sec-butylnaphthalene often focuses on several key areas:

Synthesis: Developing efficient and selective methods for the synthesis of polysubstituted naphthalenes is an ongoing area of research. researchgate.netthieme-connect.com This includes metal-catalyzed reactions and Lewis acid-catalyzed transformations. researchgate.netthieme-connect.com

Structure-Property Relationships: Investigating how the substitution pattern affects the physical and chemical properties of the naphthalene derivative. For instance, the introduction of a bulky sec-butyl group can influence the molecule's conformation and its interactions with other molecules. nih.gov

Spectroscopy: Detailed analysis of the spectroscopic data (NMR, IR, Mass Spectrometry) of substituted naphthalenes is essential for their characterization and for understanding their electronic structure. nih.govnist.gov

Overview of Current Research Landscape and Key Unanswered Questions

The current research landscape for naphthalene derivatives is broad, with studies ranging from synthetic methodology to materials science and medicinal chemistry. researchgate.netthieme-connect.comresearchgate.netacs.org While there is a wealth of information on naphthalene and its simpler derivatives, specific research on 1-sec-butylnaphthalene appears to be more limited and often situated within the broader context of alkylated PAHs.

Key unanswered questions that represent potential avenues for future research include:

Detailed Photophysical Properties: A comprehensive study of the fluorescence and phosphorescence properties of 1-sec-butylnaphthalene and how the sec-butyl group influences these properties compared to other butyl isomers (n-butyl, isobutyl, tert-butyl) could provide valuable insights for applications in materials science. nih.govacs.orgnih.gov

Advanced Synthetic Applications: The exploration of 1-sec-butylnaphthalene as a starting material or intermediate for the synthesis of more complex, value-added molecules remains an area with potential for discovery.

Comparative Mechanistic Studies: A deeper understanding of how the specific isomeric form of the butyl substituent at the 1-position of naphthalene affects its reactivity and the mechanisms of its chemical transformations would be of fundamental interest.

Environmental Transformation and Degradation Pathways: While it is known that PAHs are subject to environmental degradation, the specific pathways and rates for 1-sec-butylnaphthalene are not extensively documented. Research in this area would contribute to a more accurate assessment of its environmental persistence and fate.

Chemical and Physical Properties of Naphthalene, 1-(1-methylpropyl)-

| Property | Value | Source |

| Molecular Formula | C14H16 | ontosight.aichembk.comnih.gov |

| Molecular Weight | 184.28 g/mol | nih.gov |

| IUPAC Name | 1-(1-methylpropyl)naphthalene | nih.gov |

| Synonyms | 1-sec-butylnaphthalene | nih.gov |

| CAS Number | 1680-58-6 | nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Expected to have low water solubility and high lipophilicity | ontosight.ai |

Isomers of Butylnaphthalene

The properties and reactivity of butylnaphthalene can vary significantly depending on the isomeric form of the butyl group and its position on the naphthalene ring.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-n-Butylnaphthalene | 1634-09-9 | C14H16 | 184.28 |

| 2-sec-Butylnaphthalene | Not readily available | C14H16 | 184.2768 |

| 1-tert-Butylnaphthalene | 17085-91-5 | C14H16 | 184.28 |

Data sourced from NIST and PubChem databases. nih.govnih.govnist.gov

Structure

3D Structure

Properties

CAS No. |

1680-58-6 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-butan-2-ylnaphthalene |

InChI |

InChI=1S/C14H16/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3 |

InChI Key |

NDLQGVXBUFZFIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes to 1-(1-Methylpropyl)naphthalene

Direct methods for synthesizing 1-(1-methylpropyl)naphthalene primarily involve the formation of a carbon-carbon bond between the naphthalene (B1677914) nucleus and the sec-butyl group.

The most common approach for synthesizing alkylated naphthalenes is through Friedel-Crafts alkylation. wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction involves treating naphthalene with a sec-butylating agent in the presence of a Lewis acid or solid acid catalyst. wikipedia.orgiitk.ac.in

Key alkylating agents and catalysts include:

Alkyl Halides: 2-Chlorobutane or 2-bromobutane (B33332) can be used with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). iitk.ac.incerritos.edu The Lewis acid activates the alkyl halide, facilitating the formation of a sec-butyl carbocation which then attacks the electron-rich naphthalene ring. cerritos.edulibretexts.org

Alkenes and Alcohols: Butenes or 2-butanol (B46777) can serve as the alkylating agent, typically in the presence of a solid acid catalyst such as a zeolite. iitm.ac.inresearchgate.net Zeolites like H-Y, H-BEA, and H-MOR have been investigated for the alkylation of naphthalene derivatives, offering advantages such as easier recovery, regenerability, and shape selectivity, which can help control the isomer distribution. iitm.ac.inresearchgate.net

A primary challenge in Friedel-Crafts alkylation is managing selectivity. The naphthalene ring has two positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive under kinetically controlled conditions, while the β-substituted product can be favored under thermodynamic control due to lesser steric hindrance. Reaction conditions such as temperature, catalyst choice, and reaction time must be carefully optimized to maximize the yield of the desired 1-substituted isomer and minimize the formation of the 2-substituted isomer and polyalkylated byproducts. researchgate.net Another significant issue is the potential for carbocation rearrangement, although this is not a concern when using a sec-butylating agent as the secondary carbocation is relatively stable. libretexts.org

| Alkylation Method | Alkylating Agent | Typical Catalyst | Key Features & Challenges |

| Friedel-Crafts (Halide) | 2-Chlorobutane | AlCl₃, FeCl₃ | Classic method; requires stoichiometric catalyst; potential for polyalkylation. iitk.ac.incerritos.edu |

| Friedel-Crafts (Alcohol/Alkene) | 2-Butanol, Butene | Zeolites (H-Y, H-Mordenite) | Heterogeneous catalysis; catalyst is reusable; shape selectivity can favor specific isomers. iitm.ac.inresearchgate.net |

The Haworth synthesis is a classical method for building polycyclic aromatic systems. spcmc.ac.invedantu.com A modified Haworth-type approach can be envisioned for 1-(1-methylpropyl)naphthalene, although it is more complex than direct alkylation. The general sequence involves:

Friedel-Crafts Acylation: An appropriately substituted benzene (B151609) derivative, such as (1-methylpropyl)benzene, is acylated with succinic anhydride. vedantu.comresearchgate.net

Clemmensen Reduction: The resulting keto acid is reduced to remove the carbonyl group. youtube.com

Intramolecular Cyclization: An acid-catalyzed ring closure forms a new six-membered ring. vedantu.com

Aromatization: The final step involves dehydrogenation to form the naphthalene ring system. vedantu.com

Research into the stereochemical course of a Haworth-type synthesis for the related isomer, (S)-2-(1-methylpropyl)naphthalene, has shown that this route can proceed with detectable racemization. researchgate.net The study, starting from optically active (S)-(1-methylpropyl)benzene, meticulously evaluated the optical purity of key intermediates to identify the steps where stereochemical integrity was partially lost. researchgate.net Such investigations are crucial for understanding how the stereocenter on the sec-butyl group behaves throughout the multi-step synthesis, a critical consideration if an enantiomerically pure product is desired.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for forming C-C bonds, which represent a potential alternative to classical electrophilic substitution. While specific examples for the synthesis of 1-(1-methylpropyl)naphthalene are not prevalent in the literature, the principles of reactions like the Suzuki or Negishi coupling could be applied.

This would typically involve:

Preparation of a Naphthyl Precursor: Synthesis of a 1-halonaphthalene (e.g., 1-bromonaphthalene) or 1-naphthylboronic acid.

Preparation of the Coupling Partner: Synthesis of a sec-butyl organometallic reagent (e.g., sec-butylzinc chloride for Negishi coupling or sec-butylboronic acid for Suzuki coupling).

Cross-Coupling: Reaction of the two fragments in the presence of a palladium catalyst and a suitable ligand.

Furthermore, palladium-catalyzed C-H activation is an emerging strategy for the direct functionalization of aromatic rings. researchgate.net An intramolecular, enantioselective palladium-catalyzed dearomatization reaction of naphthalene derivatives has been described, highlighting the potential of modern palladium catalysis in complex naphthalene chemistry. nih.gov

Stereoselective Synthesis of Enantiomerically Pure 1-(1-Methylpropyl)naphthalene

The 1-methylpropyl group contains a stereocenter, meaning 1-(1-methylpropyl)naphthalene can exist as two distinct enantiomers: (R)- and (S)-1-(1-methylpropyl)naphthalene. sigmaaldrich.com Synthesizing one of these enantiomers selectively requires asymmetric synthesis techniques.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of enantiopure 1-(1-methylpropyl)naphthalene, a general strategy would involve:

Attachment: A naphthalene-containing substrate is covalently bonded to a chiral auxiliary. Common auxiliaries include Evans oxazolidinones or pseudoephedrine derivatives. wikipedia.org

Diastereoselective Alkylation: The naphthalene-auxiliary conjugate is then alkylated. The chiral auxiliary sterically blocks one face of the molecule, forcing the incoming sec-butyl group to add to the other face, thereby creating the new stereocenter with a specific configuration. This results in the formation of one diastereomer in excess over the other.

Removal: The chiral auxiliary is cleaved from the product, yielding the desired enantiomer of 1-(1-methylpropyl)naphthalene. The auxiliary can often be recovered and reused. sigmaaldrich.com

This method is powerful for achieving high levels of stereocontrol in alkylation reactions. numberanalytics.comnih.gov

Asymmetric catalysis offers a more elegant and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. In this scenario, the catalyst itself is chiral and creates a chiral environment around the reactants.

For an asymmetric alkylation of naphthalene, the reaction would be carried out with a sec-butylating agent in the presence of a catalytic system composed of a metal (such as palladium, copper, or iridium) and a chiral ligand. The chiral ligand-metal complex would coordinate to one of the reactants, directing the alkylation to proceed enantioselectively. While established for many types of transformations, the direct asymmetric Friedel-Crafts alkylation of naphthalene with a sec-butyl group remains a significant synthetic challenge, requiring the development of highly specialized and effective catalytic systems. Research on palladium-catalyzed asymmetric dearomatization of naphthalene derivatives demonstrates that metal-based chiral catalysis is a viable strategy for creating complex, chiral naphthalene structures. nih.gov

Deracemization Techniques for Substituted Naphthalenes

The introduction of a 1-methylpropyl (sec-butyl) group at the C1 position of naphthalene creates a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. The separation or selective synthesis of a single enantiomer is a significant challenge in modern stereochemistry. Deracemization techniques aim to convert a racemic mixture into a single, enantiomerically pure or enriched product, theoretically achieving a 100% yield, unlike classical resolution which has a maximum yield of 50%.

Asymmetric Catalysis: A proactive approach to obtaining a single enantiomer is through asymmetric synthesis, which prevents the formation of a racemic mixture from the outset. Asymmetric Friedel-Crafts alkylation is a powerful tool for this purpose. This involves the use of a chiral catalyst that directs the alkylation of naphthalene to produce one enantiomer preferentially over the other. researchgate.net For the synthesis of 1-(1-methylpropyl)-naphthalene, this would involve reacting naphthalene with a sec-butyl precursor in the presence of a chiral Lewis acid or an organocatalyst. Cinchona alkaloids and their derivatives, for example, have been successfully used as organocatalysts to establish benzylic chiral centers in high enantiomeric excess (ee) for various aromatic compounds. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR is a potent technique that combines the rapid, catalyst-induced racemization of the starting material with a highly enantioselective reaction. google.com In this process, one enantiomer reacts quickly to form the product, while the slower-reacting enantiomer is continuously converted back into the fast-reacting one. google.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. google.com While specific applications to 1-(1-methylpropyl)-naphthalene are not widely documented, the principle can be applied. For instance, a racemic mixture of a suitable sec-butylating agent could be resolved dynamically in its reaction with naphthalene using a combination of a racemization catalyst and a stereoselective acylation or hydrogenation catalyst. researchgate.net Ruthenium-based complexes are often employed for the racemization part of the DKR process. researchgate.net

The table below illustrates a conceptual comparison of these deracemization strategies.

| Technique | Principle | Potential Catalyst Example | Theoretical Max. Yield | Enantiomeric Excess (ee) |

| Asymmetric Catalysis | Enantioselective addition of the alkyl group to the naphthalene ring. | Chiral Lewis Acid (e.g., Boron-based) or Organocatalyst (e.g., Cinchona Alkaloid derivative) | 100% | Potentially >99% |

| Dynamic Kinetic Resolution (DKR) | Combination of in-situ racemization of the substrate and enantioselective reaction. | Racemization Catalyst (e.g., Ru-complex) + Kinetic Resolution Catalyst (e.g., Lipase) | 100% | Potentially >99% |

| Classical Kinetic Resolution | One enantiomer reacts faster with a chiral reagent, leaving the other unreacted. | Chiral Acylating Agent or Enzyme (e.g., Lipase) | 50% | Variable, can be high |

This table presents conceptual data to illustrate the principles of deracemization techniques as they could be applied to substituted naphthalenes.

Exploration of Novel Precursors and Starting Materials

The conventional synthesis of 1-(1-methylpropyl)-naphthalene starts from naphthalene, a petroleum or coal-tar derivative, and a C4 olefin like butene. researchgate.net Research into novel precursors aims to diversify the feedstock, potentially improving sustainability, and to devise more versatile synthetic routes that allow for greater functional group tolerance and regiocontrol.

Functionalized Naphthalenes and Cross-Coupling Reactions: Instead of direct alkylation on the naphthalene core, alternative strategies involve building the molecule from pre-functionalized naphthalenes. For example, a naphthyl halide (e.g., 1-bromonaphthalene) or a naphthyl triflate can be coupled with a sec-butyl organometallic reagent (e.g., a sec-butyl Grignard or organozinc reagent) via transition-metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki coupling). mdpi.comacs.org This approach offers precise control over the position of alkylation. Recent developments have focused on iron-catalyzed cross-coupling of polyaromatic tosylates with alkyl Grignard reagents, providing a more cost-effective and environmentally friendly alternative to palladium catalysts. acs.org Furthermore, enantioconvergent cross-coupling methods using racemic secondary alkylzinc reagents with aryl halides have been developed, enabled by palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands, achieving high yields and enantioselectivity. acs.org

Ring-Expansion and Cycloaddition Strategies: More elaborate synthetic pathways build the substituted naphthalene ring system itself. One innovative method involves a catalytic ring-expansion rearrangement of readily available indenones with organometal reagents. google.com Another approach uses the [4+2] cycloaddition (Diels-Alder reaction) between aryne intermediates and functionalized 2-pyrones to generate multisubstituted naphthalenes. rsc.org These methods provide access to complex naphthalene derivatives that are difficult to obtain through classical routes.

Biomass-Derived Precursors: A forward-looking approach involves the use of renewable feedstocks. While the direct synthesis of 1-(1-methylpropyl)-naphthalene from biomass is not yet established, research is ongoing to produce key aromatic and olefinic intermediates from biorenewable sources. For instance, catalytic fast pyrolysis of lignin-rich biomass over zeolite catalysts can produce a mixture of aromatic compounds, including naphthalene. acs.org Similarly, platform chemicals like furfural, derived from lignocellulose, can be converted into aromatic structures. google.com The development of these technologies could provide a sustainable source for the naphthalene precursor in the future.

| Precursor Type | Synthetic Strategy | Key Reagents/Catalysts | Advantage |

| Functionalized Naphthalene | Cross-Coupling Reaction | 1-Bromonaphthalene, sec-Butylmagnesium bromide, Pd or Fe catalyst | High regioselectivity, functional group tolerance. |

| Indenone Derivatives | Catalytic Ring-Expansion | Indenone, Organometal reagent, Trimethylsilyldiazomethane | Access to highly substituted naphthalenes. |

| 4-Hydroxy-2-pyrones | [4+2] Cycloaddition with Arynes | o-Silylaryl triflates, CsF | Builds complex naphthalene core from non-naphthalene precursors. |

| Biomass (Lignin) | Catalytic Pyrolysis | HZSM-5 Zeolite | Provides a potential renewable source for the naphthalene feedstock. |

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of 1-(1-methylpropyl)-naphthalene aims to reduce the environmental impact of the manufacturing process. nih.govlabdepotinc.com This involves replacing hazardous reagents, minimizing waste, improving energy efficiency, and using renewable resources. acs.orgnih.govlabdepotinc.com

Catalyst Selection and Recyclability: Traditional Friedel-Crafts alkylation often uses stoichiometric amounts of Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are difficult to handle and generate significant corrosive and aqueous waste during workup. google.com A key green chemistry strategy is to replace these with catalytic and recyclable alternatives.

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., Zeolite Y, USY, Beta), clays, and metal oxides (e.g., ZnO) are highly attractive. google.comresearchgate.netresearchgate.net They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can be tuned to control product selectivity. researchgate.netresearchgate.net For instance, using zeolites with specific pore sizes and acidity can influence the ratio of α- to β-alkylation products. google.com

Ionic Liquids (ILs): Room-temperature ionic liquids, particularly those based on chloroaluminates like [Bmim]Cl-AlCl₃ or Et₃NHCl-AlCl₃, have proven to be effective and recyclable catalysts for the alkylation of naphthalene with olefins like butene. mdpi.comresearchgate.net They can act as both the catalyst and the solvent, and the product can often be easily separated by decantation. researchgate.net ILs can exhibit high catalytic activity under mild conditions, and their properties can be tuned by modifying the cation and anion structure. mdpi.comrsc.org

Superacids: Trifluoromethanesulfonic acid (TfOH) has been shown to be a highly efficient catalyst for the alkylation of naphthalene with n-butene, achieving high conversion and selectivity under optimized conditions. mdpi.com While a strong acid, it can be used in catalytic amounts and potentially recycled.

Safer Solvents and Solvent-Free Conditions: The use of volatile and often toxic organic solvents (e.g., nitrobenzene (B124822), chlorinated hydrocarbons) is a major source of environmental concern. google.com Research efforts are directed towards using safer solvents or eliminating them entirely. Ionic liquids can serve as a replacement for traditional solvents. researchgate.net Additionally, solvent-free syntheses, where the reaction is run with neat reactants, often with microwave irradiation to provide energy, represent an ideal green approach. For example, the synthesis of certain azo dyes has been achieved under solvent-free grinding conditions using a solid acid catalyst. kashanu.ac.ir This principle can be extended to alkylation reactions, reducing waste and simplifying product purification.

Energy Efficiency: Designing for energy efficiency involves conducting reactions at ambient temperature and pressure whenever possible. nih.govlabdepotinc.com The use of highly active catalysts, such as certain ionic liquids or microreaction systems, can significantly lower the required reaction temperature and time, thereby reducing energy consumption. mdpi.comwikipedia.org For example, continuous-flow microreactors have been used with ionic liquid catalysts to achieve high yields of alkylated naphthalenes in seconds at mild temperatures (e.g., 30 °C). wikipedia.org

| Green Chemistry Principle | Application in Naphthalene Alkylation | Example | Research Finding |

| Catalysis | Replacement of stoichiometric Lewis acids. | Heterogeneous Zeolite Catalysts (e.g., USY) | Can be recycled; product selectivity can be tuned by catalyst acidity and structure. google.com |

| Catalysis | Recyclable catalytic media. | Chloroaluminate Ionic Liquids | High conversion of naphthalene with butene; catalyst can be recycled multiple times with good activity. mdpi.comresearchgate.net |

| Safer Solvents/Auxiliaries | Elimination of volatile organic solvents. | Solvent-Free Grinding | Demonstrated for other aromatic reactions, reduces waste and simplifies work-up. kashanu.ac.ir |

| Design for Energy Efficiency | Reducing reaction temperature and time. | Continuous-Flow Microreaction System | High yields (>99%) achieved in 60 seconds at 30 °C using an ionic liquid catalyst. wikipedia.org |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Oxidative Processes and Degradation Pathways

The electron-rich naphthalene (B1677914) ring system makes the molecule susceptible to oxidative attack, leading to a variety of degradation products through several mechanistic pathways.

In liquid-phase autoxidation processes, alkylnaphthalenes like 1-(1-methylpropyl)-naphthalene exhibit complex behavior, often acting as inhibitors for the oxidation of other organic compounds. Studies on the autoxidation of n-hexadecane at 160°C have shown that the addition of alkylnaphthalenes, including the structurally similar 2-sec-butylnaphthalene, reduces the rate of oxidation. canada.ca This inhibitory effect is attributed to the chemistry of the naphthalene moiety rather than the alkyl substituent. canada.ca

The mechanism involves two primary chain-termination processes initiated by the addition of peroxyl radicals (ROO•) to the naphthalene ring. canada.ca

Bimolecular Termination Enhancement : The initial addition of a peroxyl radical (e.g., hexadecylperoxyl) to the naphthalene ring forms a peroxycyclohexadienyl radical. This adduct can react with molecular oxygen (O₂) to produce a hydroperoxyl radical (HOO•), which increases the rate of the bimolecular, chain-terminating reaction between two peroxyl radicals. canada.ca

First-Order Chain Termination : The peroxycyclohexadienyl radical can also undergo unimolecular decomposition. This step yields an alcohol (e.g., hexadecanol) and a naphthoxyl radical. The resulting naphthoxyl radical is a key species responsible for a kinetically first-order chain termination process by reacting with a second peroxyl radical. canada.cacanada.ca

A kinetic simulation for the hexadecane (B31444) autoxidation inhibited by alkylnaphthalenes at 160°C yielded a rate constant of approximately 70 M⁻¹s⁻¹ for the addition of hexadecylperoxyl radicals to the naphthalene ring. canada.ca This competing reaction of peroxyl radical addition to the aromatic ring is a crucial factor that makes alkylnaphthalenes significantly more resistant to autoxidation compared to corresponding alkylbenzenes. researchgate.net

The general mechanism for the liquid-phase radical oxidation of hydrocarbons proceeds through initiation, chain propagation, branching, and termination steps, as outlined below. mdpi.com

| Oxidation Step | General Reaction |

| Initiation | RH + O₂ → R• + HO₂• |

| Chain Propagation | R• + O₂ → ROO• |

| ROO• + RH → ROOH + R• | |

| Chain Branching | ROOH → RO• + HO• |

| Chain Termination | 2 ROO• → Molecular Products |

| R• + ROO• → Molecular Products |

This table provides a generalized overview of the free-radical oxidation steps for a hydrocarbon (RH).

Advanced oxidation processes (AOPs) utilizing peroxy acids are effective in degrading persistent organic pollutants like alkylnaphthalenes. canada.ca The treatment involves the in-situ formation of a powerful oxidant, typically peracetic acid, from acetic acid and hydrogen peroxide with an acid catalyst. canada.caresearchgate.net This process targets the electron-dense aromatic rings, leading to their degradation. researchgate.net

Studies on a series of ten substituted naphthalene compounds revealed the reaction rate constants (k) for their degradation via peroxy-acid treatment. canada.ca The reactivity of the naphthalene derivatives is influenced by the nature and position of the substituent on the ring. The electrophilic attack by the peroxy acid is a key step, and the rate of this reaction can be predicted using computational models that consider molecular properties like the minimum local ionization potential. canada.ca While specific data for 1-(1-methylpropyl)-naphthalene is not detailed, the findings for other alkylnaphthalenes suggest it would undergo efficient degradation through this method. The process is known to be more effective than using hydrogen peroxide alone. researchgate.net

The fundamental reaction for epoxidation of an aromatic double bond by a peroxy acid (RCO₃H) is a concerted process where an oxygen atom is transferred to the bond. uhasselt.begoogle.com

The electrochemical oxidation of naphthalene derivatives has been investigated to understand their environmental degradation and for potential synthesis applications. Studies using cyclic voltammetry on a glassy carbon electrode with a series of 26 different naphthalene derivatives in an acetone-water mixture have shown that these compounds are oxidized at specific potentials. researchgate.net The oxidation peak potentials are correlated with the energies of the highest occupied molecular orbitals (HOMO) of the compounds. researchgate.net

For naphthalene itself, electrochemical oxidation at a lead dioxide (PbO₂) anode in an aqueous sulfuric acid medium can yield products such as 2-naphthol (B1666908) and 1,4-naphthoquinone (B94277). nih.gov The mechanism involves an initial electron transfer from the naphthalene ring to the anode. In the case of alkyl-substituted naphthalenes, this process can lead to the formation of alkyl-substituted naphthoquinones and binaphthyls as the main products. researchgate.net The oxidation of naphthalene by a manganese(IV)-bis(hydroxo) complex, which proceeds via a proton-coupled electron transfer (PCET), also results in 1,4-naphthoquinone as the sole oxidized product, demonstrating that the naphthalene ring is the primary site of oxidative attack. acs.org

| Compound | Oxidation Product(s) |

| Naphthalene | 2-Naphthol, 1,4-Naphthoquinone |

| Alkylnaphthalenes | Alkyl-substituted Naphthoquinones, Binaphthyls |

This table shows the common products from the electrochemical oxidation of naphthalene and its alkylated derivatives.

Hydrogenation and Hydrocracking Pathways

Under high pressure and temperature in the presence of hydrogen and a catalyst, 1-(1-methylpropyl)-naphthalene undergoes hydrogenation of its aromatic system and potential cracking of both the rings and the alkyl side chain.

The catalytic hydrogenation of the naphthalene ring system occurs in a stepwise manner. In the presence of a suitable catalyst (e.g., Ni-W/USY zeolite), the first stage of hydrogenation reduces one of the two aromatic rings to yield the corresponding tetralin derivative. For 1-(1-methylpropyl)-naphthalene, this product is 1-(1-methylpropyl)-1,2,3,4-tetrahydronaphthalene, commonly known as 1-sec-butyltetralin.

Further hydrogenation under more severe conditions saturates the second ring, leading to the formation of the corresponding decalin derivative, 1-sec-butydecalin. The complete catalytic hydrogenation of naphthalene itself is a known route to produce decalin (C₁₀H₁₈). The hydrocracking of 1-methylnaphthalene (B46632) similarly proceeds through the formation of methyltetralins and methyldecalins. mdpi.com

Hydrogenation Pathway of Naphthalene, 1-(1-methylpropyl)-

Step 1: Naphthalene, 1-(1-methylpropyl)- + 2H₂ → 1-(1-methylpropyl)tetralin

Step 2: 1-(1-methylpropyl)tetralin + 3H₂ → 1-(1-methylpropyl)decalin

Hydrocracking involves reactions that break carbon-carbon bonds under hydroprocessing conditions, leading to smaller, more valuable molecules. For alkylnaphthalenes, this includes two primary fragmentation pathways: dealkylation (cleavage of the alkyl side chain) and ring opening of the naphthenic structure formed during hydrogenation. canada.ca

Studies on the hydrocracking of 1-methylnaphthalene show that, in addition to hydrogenation products, ring-opening products such as pentylbenzene (B43098) are formed. mdpi.com This indicates that the saturated ring of an intermediate like methyltetralin can be opened. Similarly, the hydrocracking of phenanthrene (B1679779) can lead to butylnaphthalene and tetralin, which can further dealkylate. mdpi.com

For 1-(1-methylpropyl)-naphthalene, the hydrocracking process would involve:

Hydrogenation to sec-butyltetralin.

Dealkylation: Cleavage of the sec-butyl group to form tetralin and butane.

Ring Opening: The saturated ring of sec-butyltetralin can open to form various C₁₄ alkylbenzenes. For example, cleavage of the bond between the two bridgehead carbons could ultimately lead to derivatives of pentylbenzene or butylbenzene (B1677000) after fragmentation. The fragmentation of aromatic compounds often proceeds via the formation of stable resonance-stabilized carbocations, such as benzylic cations.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. In the case of 1-(1-methylpropyl)naphthalene, the reaction's outcome is dictated by the inherent reactivity of the naphthalene system and the influence of the C1-substituent.

The regioselectivity of electrophilic attack on 1-(1-methylpropyl)naphthalene is controlled by both electronic and steric factors. The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophiles. libretexts.org Substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) because the carbocation intermediate (arenium ion) formed during α-attack is better stabilized by resonance, allowing for the preservation of a complete aromatic benzene ring in two resonance structures, compared to only one for β-attack. libretexts.orgstackexchange.com

The 1-(1-methylpropyl)- group, a secondary butyl (sec-butyl) group, is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack through an inductive effect. youtube.comstackexchange.com Activating substituents are typically ortho- and para-directors. youtube.comopenstax.orglibretexts.org For a substituent at the C1 position of naphthalene, the key positions are:

Ortho-positions: C2 and C8

Para-positions: C4 and C5

Meta-positions: C3, C6, and C7

The activating sec-butyl group enhances the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, the steric bulk of the sec-butyl group significantly hinders the approach of electrophiles to the adjacent ortho positions, particularly the C2 position and the highly crowded peri-C8 position. youtube.comstackexchange.com Consequently, electrophilic substitution occurs with high selectivity at the electronically activated and sterically accessible C4 position. okstate.edu The expected order of reactivity for electrophilic substitution on 1-alkylnaphthalenes is generally predicted to be C4 > C2 > C5 > C8 > C7 > C3 > C6, with the preference for C4 over C2 being even more pronounced with a bulkier alkyl group like sec-butyl. okstate.edu

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry, proceeding via electrophilic aromatic substitution. mt.com

Friedel-Crafts Alkylation: The alkylation of 1-(1-methylpropyl)naphthalene introduces a second alkyl group onto the ring. As an activating group, the existing sec-butyl substituent facilitates further reaction. However, Friedel-Crafts alkylations are often complicated by polyalkylation and carbocation rearrangements. mt.com For naphthalene itself, alkylation with bulky alkylating agents can favor the thermodynamically more stable β-substituted product due to steric hindrance and isomerization of the initial α-product. stackexchange.comstackexchange.com When starting with 1-(1-methylpropyl)naphthalene, the directing effects of the sec-butyl group would steer the incoming electrophile primarily to the C4 position. However, the increased activation of the ring makes it susceptible to multiple substitutions, potentially leading to a mixture of products.

Friedel-Crafts Acylation: Friedel-Crafts acylation is generally a more controlled reaction than alkylation because the introduced acyl group is electron-withdrawing and deactivates the ring to further substitution. mt.com The regioselectivity of naphthalene acylation is known to be sensitive to reaction conditions such as the solvent and catalyst. libretexts.orgpsu.edursc.org For instance, the acetylation of 1-methylnaphthalene in nitrobenzene (B124822) using aluminum chloride as a catalyst yields the 4-acetyl-1-methylnaphthalene product with high selectivity. okstate.edu This outcome is driven by the electronic activation at the C4 position by the methyl group. By analogy, the Friedel-Crafts acylation of 1-(1-methylpropyl)naphthalene is expected to proceed with high regioselectivity to yield the 4-acyl-1-(1-methylpropyl)naphthalene, as this position is electronically favored and sterically accessible.

Photochemical Transformation Mechanisms in Various Media

The environmental fate of 1-(1-methylpropyl)naphthalene is influenced by photochemical processes that transform its structure. These transformations can occur through direct absorption of light or via sensitization by other molecules.

The degradation of 1-methylnaphthalene can proceed via two primary routes: hydroxylation of the aromatic ring or oxidation of the methyl group. ethz.chmdpi.com For 1-(1-methylpropyl)naphthalene, similar pathways are plausible.

Side-Chain Oxidation: The sec-butyl group possesses a tertiary C-H bond, which is relatively weak and susceptible to hydrogen abstraction. This would form a stable tertiary radical, which could then be oxidized to form an alcohol (1-(1-hydroxy-1-methylpropyl)naphthalene) or further to a ketone.

Ring Hydroxylation: Similar to naphthalene, the aromatic rings can be hydroxylated, leading to various isomeric hydroxy-1-(1-methylpropyl)naphthalenes. mdpi.com These initial products can undergo further oxidation, potentially leading to ring cleavage and the formation of smaller, more polar compounds. frontiersin.orgethz.ch

In environmental settings like natural waters, indirect or photosensitized degradation is often the dominant transformation pathway for polycyclic aromatic hydrocarbons (PAHs). cdc.gov This process involves naturally occurring photosensitizers, such as humic and fulvic acids, which absorb sunlight and transfer the energy to other molecules, generating reactive oxygen species (ROS).

The primary mechanisms for the photosensitized degradation of 1-(1-methylpropyl)naphthalene would involve:

Reaction with Hydroxyl Radicals (•OH): Photochemically produced hydroxyl radicals are highly reactive and can attack the aromatic ring via addition or abstract a hydrogen atom from the sec-butyl side chain. This is a major degradation pathway for naphthalene in the atmosphere and water. cdc.gov

Reaction with Singlet Oxygen (¹O₂): Excited sensitizer (B1316253) molecules can transfer energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen. Singlet oxygen can then react with the electron-rich naphthalene ring system, leading to the formation of endoperoxides and subsequent degradation products.

These indirect photolysis pathways contribute significantly to the natural attenuation of 1-(1-methylpropyl)naphthalene in the environment.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of "Naphthalene, 1-(1-methylpropyl)-" by simulating the movement of its atoms over time. This approach is invaluable for:

Conformational Analysis: The 1-methylpropyl group can rotate around its bond to the naphthalene (B1677914) ring, leading to different spatial arrangements or conformations. MD simulations can explore the potential energy surface of these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions: MD simulations can model how a "Naphthalene, 1-(1-methylpropyl)-" molecule interacts with other molecules of the same kind or with solvent molecules. This can provide insights into its bulk properties, such as its boiling point and solubility, and its behavior in different environments. For example, simulations in water could help to understand its hydrophobic interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a molecule with its biological activity (QSAR) or physical/chemical properties (QSPR). These models are predictive and can be used to estimate the properties of "Naphthalene, 1-(1-methylpropyl)-" without the need for extensive experimental testing.

QSPR models are particularly useful for predicting the environmental fate of chemicals. For "Naphthalene, 1-(1-methylpropyl)-", these models could be used to estimate key environmental parameters.

Table 1: Predicted Environmental Fate Parameters for Naphthalene, 1-(1-methylpropyl)-

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High | Indicates a tendency to partition into soil and sediment rather than remaining in water. |

| Water Solubility | Low | Suggests limited mobility in aquatic environments. |

| Vapor Pressure | Low | Implies a lower tendency to volatilize into the atmosphere. |

| Biodegradation Rate | Slow to Moderate | The alkylated naphthalene structure may be more resistant to microbial degradation than unsubstituted naphthalene. |

These predictions, derived from QSPR models based on the molecule's structure, are crucial for assessing its potential environmental impact and persistence.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Naphthalene, 1-(1-methylpropyl)- |

| 1-sec-butylnaphthalene |

| Naphthalene |

Reaction Mechanism Elucidation via Computational Transition State Search

The formation of "Naphthalene, 1-(1-methylpropyl)-" typically occurs through the alkylation of naphthalene. A common method for this is the Friedel-Crafts alkylation, where an alkylating agent reacts with naphthalene in the presence of a Lewis acid catalyst. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the precise mechanism of such reactions.

A computational transition state search is a key component of this elucidation. It involves mapping the potential energy surface of the reaction to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state provide crucial information about the reaction's feasibility and kinetics.

For the alkylation of naphthalene to form "Naphthalene, 1-(1-methylpropyl)-", the reaction would likely proceed via an electrophilic aromatic substitution mechanism. Computational studies on similar aromatic systems have shown that the first step is the formation of a carbocation from the alkylating agent, facilitated by the Lewis acid. The naphthalene molecule then attacks this carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. Finally, a proton is eliminated to restore aromaticity and yield the alkylated naphthalene.

DFT calculations can be used to model each step of this proposed mechanism. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. These calculations can help determine the rate-determining step of the reaction and predict the most likely isomer to be formed (i.e., substitution at the 1-position versus the 2-position of the naphthalene ring). A method based on calculating the relative stabilities of the sigma-complex intermediates using DFT has been shown to be effective in predicting the regioisomer distribution in electrophilic aromatic substitution reactions. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the alkylation of naphthalene with a sec-butyl group, leading to "Naphthalene, 1-(1-methylpropyl)-".

| Reaction Step | Species | Calculated Enthalpy (kcal/mol) | Calculated Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Initial Reactants | Naphthalene + sec-butyl cation | 0.0 | 0.0 |

| Transition State 1 (TS1) | Formation of sigma-complex | +15.2 | +18.5 |

| Intermediate | Sigma-complex (1-substituted) | -5.8 | -3.1 |

| Transition State 2 (TS2) | Proton elimination | +2.1 | +4.7 |

| Product | 1-(1-methylpropyl)naphthalene | -10.4 | -8.2 |

Stereochemical Prediction and Chiral Discrimination Studies

"Naphthalene, 1-(1-methylpropyl)-" is a chiral molecule because the sec-butyl group attached to the naphthalene ring contains a stereocenter (the second carbon atom of the butyl group). This means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1-methylpropyl)naphthalene and (S)-1-(1-methylpropyl)naphthalene.

Computational chemistry provides powerful tools for predicting the stereochemical outcome of reactions that produce chiral molecules and for studying how these enantiomers might be distinguished. DFT calculations can be employed to investigate the transition states leading to the formation of each enantiomer. rsc.org In many asymmetric reactions, the use of a chiral catalyst creates a diastereomeric relationship between the transition states for the formation of the (R) and (S) products. By calculating the energies of these diastereomeric transition states, it is possible to predict which enantiomer will be formed in excess. The energy difference between these transition states can be used to estimate the enantiomeric excess (ee) of the reaction.

For instance, in a hypothetical asymmetric synthesis of "Naphthalene, 1-(1-methylpropyl)-", a chiral catalyst would be used. The interaction of this catalyst with the reactants would lead to two different transition state structures, one for the formation of the (R)-enantiomer and one for the (S)-enantiomer.

The following table illustrates hypothetical results from a DFT study aimed at predicting the stereoselectivity of such a reaction.

| Transition State | Enantiomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (ee %) |

|---|---|---|---|

| TS-(R) | (R)-1-(1-methylpropyl)naphthalene | 20.1 | 95% (R) |

| TS-(S) | (S)-1-(1-methylpropyl)naphthalene | 22.5 |

Furthermore, computational methods can be used to study chiral discrimination, which is the process of distinguishing between enantiomers. This is often achieved by observing their interactions with a chiral environment, such as a chiral stationary phase in chromatography or a chiral selector molecule. Molecular docking simulations, a computational technique, can be used to model the interaction between each enantiomer of "Naphthalene, 1-(1-methylpropyl)-" and a chiral selector. By calculating the binding energies of the diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for their separation and analysis.

Environmental Distribution, Fate, and Ecotoxicological Implications Excluding Human Data

Environmental Occurrence and Source Apportionment

Presence in Crude Oil and Refined Petroleum Fractions

Naphthalene (B1677914) and its alkylated derivatives, including 1-(1-methylpropyl)naphthalene, are naturally occurring components of fossil fuels such as crude oil and coal. cdc.gov Consequently, they are found in various refined petroleum products. The concentration of these compounds can vary significantly depending on the source of the crude oil and the refining processes employed.

Emission Profiles from Combustion Sources and Industrial Discharges

The primary mechanism for the release of 1-(1-methylpropyl)naphthalene into the environment is through the incomplete combustion of organic materials. ontosight.ainih.gov Major sources include:

Industrial Emissions: Facilities involved in coal tar production and distillation are significant sources of naphthalene and its derivatives. cdc.govnih.gov

Combustion of Fossil Fuels: Emissions from motor vehicles and the burning of fossil fuels for energy production contribute to the atmospheric burden of this compound. cdc.govnih.gov

Biomass Burning: Forest fires and the combustion of wood are also notable sources of naphthalene compounds. nih.govcdc.gov

Industrial Processes: It can be used in the manufacturing of dyes and plastics, and as an intermediate in the synthesis of other chemicals, leading to potential industrial discharges. ontosight.ai

Detection in Environmental Matrices (e.g., water, soil, sediment, air)

Once released, 1-(1-methylpropyl)naphthalene can be detected in various environmental compartments.

Air: Due to its volatility, a significant portion of emitted 1-(1-methylpropyl)naphthalene resides in the atmosphere, primarily in the vapor phase. nih.govcdc.gov Outdoor air concentrations are generally higher in urban and industrial areas. cdc.gov

Water: The compound can enter water bodies through industrial effluents and atmospheric deposition. cdc.govnih.gov However, its low water solubility and tendency to volatilize mean that concentrations in the water column are often low, except near point sources of contamination. cdc.gov

Soil and Sediment: 1-(1-methylpropyl)naphthalene can be deposited onto soil and sediment from the atmosphere or through direct discharge. It has a tendency to adsorb to organic matter in these matrices, leading to its accumulation. cdc.govmdpi.com Contaminated soils from industrial sites can show elevated levels of this and other PAHs. researchgate.net

Table 1: Environmental Occurrence of Naphthalene, 1-(1-methylpropyl)-

| Environmental Matrix | Typical Detection Status | Primary Sources |

|---|---|---|

| Air | Detected, especially in urban/industrial areas | Combustion of fossil fuels, industrial emissions, biomass burning |

| Water | Detected, typically at low levels except near sources | Industrial discharges, atmospheric deposition |

| Soil | Detected, can accumulate | Atmospheric deposition, industrial discharges |

Environmental Transport and Partitioning Dynamics

The movement and distribution of 1-(1-methylpropyl)naphthalene in the environment are governed by several key processes.

Volatilization Rates and Air-Water Exchange

Given its vapor pressure, 1-(1-methylpropyl)naphthalene is expected to volatilize from water and soil surfaces into the atmosphere. cdc.gov The rate of volatilization from water is influenced more by the movement of the water than by air movement above it. orst.edu This process contributes to its distribution in the air and subsequent long-range transport. The air-water exchange is a dynamic process, with the compound potentially being removed from the atmosphere by wet or dry deposition back into water bodies or onto land. cdc.gov

Adsorption and Desorption to Soil and Sediment Organic Matter

Sorption to organic matter is a primary mechanism controlling the fate of hydrophobic organic compounds like 1-(1-methylpropyl)naphthalene in soil and sediment. scholaris.ca The compound exhibits a moderate tendency to bind to soil and sediment, a process that is highly dependent on the organic carbon content of the matrix. orst.edu Higher organic content leads to stronger adsorption, which can reduce its mobility and bioavailability in the environment. cdc.govmdpi.com Desorption, the release of the compound from soil and sediment particles, can occur, but the process can be slow, leading to the long-term persistence of the contaminant in these compartments. researchgate.net Studies on naphthalene have shown that its adsorption and desorption behavior are influenced by the composition of the soil organic matter, with both aromatic and aliphatic components playing a role. researchgate.netnih.gov

Table 2: Environmental Fate Parameters for Naphthalene Compounds

| Process | Influencing Factors | Significance for 1-(1-methylpropyl)naphthalene |

|---|---|---|

| Volatilization | Vapor pressure, water and air movement | High potential for volatilization from water and soil surfaces |

| Adsorption/Sorption | Soil/sediment organic carbon content | Moderate to high adsorption, leading to accumulation |

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. For organic compounds like alkylated naphthalenes, this potential is often estimated using the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF), which quantifies uptake from water. nih.govepa.gov Chemicals with a higher log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. sfu.ca

| Organism | BCF Value (L/kg) | Reference |

|---|---|---|

| Sheepshead Minnow (Cyprinodon variegatus) | 895 - 999 | industrialchemicals.gov.au |

| Copepod | 5,000 | epa.gov |

| Fathead Minnow (Pimephales promelas) | 850 (adverse effects at this concentration) | epa.gov |

Biodegradation Pathways and Microbial Ecology

Biodegradation is a primary mechanism for the removal of alkylated naphthalenes from the environment. This process is driven by diverse microbial communities that utilize these compounds as a source of carbon and energy. frontiersin.orgcdc.gov

Aerobic and Anaerobic Degradation in Environmental Systems

Aerobic Degradation: Under aerobic conditions, the biodegradation of alkylated naphthalenes is well-documented. For 1-methylnaphthalene (B46632), studies on Pseudomonas putida CSV86 reveal two main metabolic routes. nih.govethz.ch The primary "carbon source pathway" involves the enzymatic attack on the unsubstituted aromatic ring, leading to intermediates that are channeled into the central carbon pathway. nih.govethz.ch A secondary "detoxification pathway" involves the oxidation of the methyl group, forming products that are excreted without being used for growth. nih.govethz.ch The degradation of naphthalene itself is rapid under aerobic conditions in surface waters and sediments, with estimated half-lives ranging from less than a day to 20 days. industrialchemicals.gov.au

Anaerobic Degradation: Biodegradation also occurs in the absence of oxygen, although generally at a slower rate. industrialchemicals.gov.au Naphthalene and acenaphthene (B1664957) have been shown to degrade under denitrifying (nitrate-reducing) conditions, with complete removal observed in less than nine weeks in laboratory settings. nih.gov For 1-methylnaphthalene, degradation has been documented in an iron-reducing enrichment culture. nih.govnih.gov This process involves different microbial communities and enzymatic pathways compared to aerobic degradation. Studies with soil not previously exposed to polycyclic aromatic hydrocarbons (PAHs) show acclimation periods are often required before significant anaerobic degradation begins. nih.gov

Identification of Microbial Consortia and Key Degrading Enzymes

A wide array of microorganisms capable of degrading naphthalene and its alkylated derivatives has been identified from various ecosystems. nih.gov

Key Microbial Genera: The most frequently cited naphthalene-degrading bacteria belong to the genera Pseudomonas, Rhodococcus, Arthrobacter, Burkholderia, Bacillus, and Nocardia. frontiersin.orgnih.govresearchgate.net For anaerobic degradation, members of the Thermoanaerobacteraceae family have been identified as key players in the breakdown of 1-methylnaphthalene under iron-reducing conditions. nih.gov A consortium containing Thermoanaerobacteraceae and Desulfobulbaceae was effective in this process. nih.govnih.gov

Key Degrading Enzymes: The initial step in many aerobic degradation pathways is catalyzed by naphthalene dioxygenase (NDO) , a multi-component enzyme that hydroxylates the aromatic ring. frontiersin.orgethz.ch This versatile enzyme can act on a variety of substituted naphthalenes. ethz.ch Subsequent steps in the degradation cascade involve other enzymes such as 1,2-dihydroxynaphthalene dioxygenase , which cleaves the aromatic ring, and salicylate hydroxylase , which processes a key intermediate. frontiersin.orgnih.gov In Gram-positive bacteria like Rhodococcus, degradation may proceed through a gentisate pathway instead of the more common catechol pathway. nih.govresearchgate.net

Metabolite Identification from Biotransformation (excluding human data)

The biotransformation of alkylated naphthalenes results in a series of intermediate metabolites. The identification of these compounds is crucial for understanding the degradation pathways.

In the aerobic degradation of 1-methylnaphthalene by Pseudomonas putida CSV86, the initial hydroxylation of the unsubstituted ring yields cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. ethz.ch This is further converted to methylsalicylate and methylcatechol before entering central metabolic cycles. nih.gov The detoxification pathway, which involves oxidation of the methyl group, produces 1-hydroxymethylnaphthalene and ultimately 1-naphthoic acid, which is excreted as a dead-end product. ethz.ch

Under anaerobic, iron-reducing conditions, 1-naphthoic acid has also been identified as a key metabolite from the degradation of 1-methylnaphthalene. nih.govnih.gov For the parent compound naphthalene, common metabolites identified in environmental microcosms include cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, and catechol. nih.gov

| Parent Compound | Degradation Condition | Key Metabolites Identified | Reference |

|---|---|---|---|

| 1-Methylnaphthalene | Aerobic (P. putida) | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, Methylsalicylate, Methylcatechol, 1-Naphthoic acid | nih.govethz.ch |

| 1-Methylnaphthalene | Anaerobic (Iron-reducing) | 1-Naphthoic acid | nih.govnih.gov |

| Naphthalene | Aerobic (Microcosm) | cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-Naphthol, Salicylic acid, Catechol | nih.gov |

Abiotic Degradation Processes in the Environment

In addition to microbial action, abiotic processes contribute to the transformation of alkylated naphthalenes in the environment. Naphthalene and methylnaphthalenes are susceptible to degradation by indirect photolysis in both air and water, reacting with photochemically produced hydroxyl radicals. cdc.gov This process can be relatively rapid, with an atmospheric half-life for naphthalene due to reaction with hydroxyl radicals estimated to be between 2.96 and 29.6 hours. industrialchemicals.gov.au

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of environmental remediation technologies designed to remove persistent organic pollutants from water and wastewater. wikipedia.orgdtic.mil These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, breaking them down into smaller, less harmful molecules like CO₂ and H₂O. wikipedia.orgufrn.br

Common AOP methods include:

Ozone/UV (O₃/UV)

Hydrogen Peroxide/UV (H₂O₂/UV)

Fenton (Fe²⁺/H₂O₂) and Photo-Fenton (Fe²⁺/H₂O₂/UV) processes

Titanium Dioxide (TiO₂) photocatalysis wikipedia.orgresearchgate.net

While specific studies on the application of AOPs to Naphthalene, 1-(1-methylpropyl)- are not available, these technologies are effective for treating wastewater containing recalcitrant aromatic compounds, such as those found in petroleum industry effluents. ufrn.br Given the structural similarity to other alkylated aromatic compounds that are successfully treated by AOPs, it is expected that these processes would be effective in degrading Naphthalene, 1-(1-methylpropyl)- in contaminated water. researchgate.net

Role of Natural Photosensitizers in Degradation

The environmental persistence of Naphthalene, 1-(1-methylpropyl)-, a polycyclic aromatic hydrocarbon (PAH), is influenced by various degradation processes, including photodegradation. Natural photosensitizers present in aquatic and terrestrial environments can play a significant role in accelerating the breakdown of this compound under the influence of sunlight. Key natural photosensitizers include dissolved organic matter (DOM), particularly humic and fulvic acids, as well as nitrate (B79036) ions.

Humic substances, ubiquitous in soil and water, are effective photosensitizers due to their ability to absorb solar radiation and generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radical anions (O₂•⁻). nih.govnih.gov These reactive species can then attack and degrade organic pollutants like Naphthalene, 1-(1-methylpropyl)-. The process involves the transfer of energy from the excited state of the humic substance to molecular oxygen, creating singlet oxygen, or through more complex electron transfer reactions leading to the formation of other ROS. Studies on other PAHs and organic contaminants have demonstrated that the presence of humic acids can significantly enhance their photodegradation rates. core.ac.ukresearchgate.net For instance, the photodegradation of certain pesticides was shown to increase in the presence of humic substances. nih.gov While specific studies on Naphthalene, 1-(1-methylpropyl)- are limited, the established reactivity of PAHs suggests that a similar enhancement of photodegradation by humic substances is highly probable.

Nitrate ions (NO₃⁻), commonly found in natural waters from agricultural runoff and atmospheric deposition, can also act as photosensitizers. Upon absorption of UV light, nitrate is photolyzed to generate hydroxyl radicals, which are highly reactive and non-selective oxidants capable of degrading a wide range of organic compounds. researchgate.net Research on the photodegradation of other pollutants has confirmed that nitrate can induce the photooxidation process. researchgate.net Therefore, in sunlit surface waters containing nitrate, the photodegradation of Naphthalene, 1-(1-methylpropyl)- is likely to be accelerated.

Ecotoxicological Studies on Non-Human Organisms

The ecotoxicological profile of Naphthalene, 1-(1-methylpropyl)- is not extensively documented for the specific compound. However, by examining data for naphthalene and other alkylated naphthalenes, a general understanding of its potential impact on non-human organisms can be inferred. As a member of the PAH family, it is expected to exhibit toxicity towards a range of aquatic and terrestrial life.

Impact on Aquatic Biota (e.g., fish, invertebrates, algae)

PAHs like Naphthalene, 1-(1-methylpropyl)- are known to be toxic to aquatic organisms. The toxicity generally increases with the degree of alkylation, suggesting that Naphthalene, 1-(1-methylpropyl)- may be more toxic than unsubstituted naphthalene. The primary mode of toxic action for many PAHs is non-polar narcosis, which disrupts cell membrane function. europa.eu

Fish: Acute toxicity data for naphthalene on various fish species show a wide range of LC50 (lethal concentration for 50% of the test population) values, typically in the low milligram per liter range. For example, the 96-hour LC50 for the fathead minnow (Pimephales promelas) has been reported to be between 7.7 and 9.7 mg/L. Chronic exposure to naphthalene can lead to sublethal effects, including impacts on growth and reproduction. While specific data for Naphthalene, 1-(1-methylpropyl)- is scarce, studies on methylnaphthalenes suggest that alkylated forms can also be toxic, though the oncogenic potential may differ from that of naphthalene. nih.govnih.gov

Invertebrates: Aquatic invertebrates, such as daphnids, are also sensitive to PAH contamination. The 48-hour EC50 (effective concentration for 50% of the test population) for Daphnia magna exposed to naphthalene is approximately 2.16 mg/L. These organisms are a critical component of aquatic food webs, and impacts on their populations can have cascading effects on the ecosystem.

Algae: Algae form the base of most aquatic food webs, and their health is crucial for ecosystem stability. The toxicity of naphthalene to algae is species-dependent. For instance, the 72-hour EC50 for the green alga Pseudokirchneriella subcapitata has been reported to be in the range of 0.4 to 33 mg/L. Inhibition of algal growth can reduce primary productivity and oxygen production in aquatic systems.

Acute Toxicity of Naphthalene to Aquatic Organisms

| Organism | Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Fathead Minnow (Pimephales promelas) | 96-h LC50 | 7.7 - 9.7 | usgs.gov |

| Invertebrate | Water Flea (Daphnia magna) | 48-h EC50 | 2.16 | chemsafetypro.com |

| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-h EC50 | 0.4 - 33 | chemsafetypro.com |

Effects on Soil Microorganisms and Terrestrial Ecosystems

The introduction of Naphthalene, 1-(1-methylpropyl)- into terrestrial ecosystems, primarily through contamination, can affect soil microorganisms and the broader soil community. Soil microorganisms are vital for nutrient cycling, decomposition of organic matter, and maintaining soil structure and fertility.

Studies on the effects of naphthalene on soil microbial communities have shown varied results. Some research indicates that naphthalene application can lead to an increase in bacterial abundance, potentially as some bacteria can utilize it as a carbon source. researchgate.net However, it can also have inhibitory effects on certain microbial populations and processes. For instance, one study found that while naphthalene treatment increased the numbers of bacteria, it significantly reduced the lengths of total and metabolically active fungal hyphae in both litter and soil. researchgate.net This suggests a shift in the microbial community structure, which could have long-term consequences for soil health and ecosystem functioning.

The impact of naphthalene on soil fauna, such as arthropods, is more pronounced, as it is often used as a repellent. While this article excludes detailed discussion on this, it is important to note that a reduction in soil fauna can indirectly affect microbial communities and decomposition processes.

The effects of Naphthalene, 1-(1-methylpropyl)- specifically on soil microorganisms have not been well-studied. Given that alkylation can influence the bioavailability and toxicity of PAHs, it is possible that its effects could differ from those of unsubstituted naphthalene. The higher lipophilicity of Naphthalene, 1-(1-methylpropyl)- may lead to stronger sorption to soil organic matter, potentially reducing its immediate bioavailability but leading to longer-term persistence and exposure for soil-dwelling organisms. Further research is needed to understand the specific impacts of this compound on the complex interactions within terrestrial ecosystems.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating Naphthalene (B1677914), 1-(1-methylpropyl)- from intricate sample matrices. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like Naphthalene, 1-(1-methylpropyl)-. uzh.chwiley.com In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. asianpubs.org Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented.

For qualitative analysis, the compound's retention time in the GC column provides an initial identification marker. Definitive identification is achieved through the mass spectrum, which serves as a molecular "fingerprint." The mass spectrum of Naphthalene, 1-(1-methylpropyl)- would be characterized by a molecular ion peak (M+) corresponding to its molecular weight (184.28 g/mol ) and a series of fragment ions resulting from the cleavage of the sec-butyl group. nih.gov

Quantitative analysis is typically performed by creating a calibration curve from standards of known concentrations. regulations.gov By comparing the peak area of the analyte in a sample to the calibration curve, its concentration can be accurately determined. The selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring only specific, characteristic ions. wiley.com

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of PAHs, including alkylated naphthalenes. nih.govrdd.edu.iq It is particularly advantageous for analyzing less volatile or thermally labile compounds. The separation is typically achieved using a reversed-phase column (e.g., C18) where a polar mobile phase, such as a mixture of acetonitrile and water, is used. nih.govrdd.edu.iq

Detection in HPLC is commonly performed using ultraviolet (UV) or fluorescence detectors. Naphthalene and its derivatives are highly fluorescent, making fluorescence detection an exceptionally sensitive method for trace analysis in environmental samples like water. nih.govnih.gov The method's sensitivity can be further enhanced by coupling it with a pre-concentration step like solid-phase extraction (SPE), which allows for the detection of the compound at nanomol levels. nih.govnih.gov

For extremely complex mixtures such as petroleum products, which contain a vast number of isomeric and co-eluting compounds, one-dimensional chromatography may not provide sufficient resolving power. dtu.dk Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and separation power. researchgate.net In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before detection. This results in a structured two-dimensional chromatogram that can separate groups of compounds, such as different classes of alkylated PAHs, which would otherwise overlap. gcms.cz

The coupling of liquid chromatography with GC (LC-GC) can also be used to simplify complex samples. An initial LC separation can fractionate the sample based on polarity or aromaticity, with subsequent fractions being analyzed by GC-MS. dtu.dk This approach reduces matrix effects and allows for the characterization of trace species that might be obscured in a single-dimensional analysis. dtu.dk

Spectroscopic Characterization Methods

While chromatography provides separation and initial identification, spectroscopic methods are indispensable for the unambiguous structural elucidation of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For Naphthalene, 1-(1-methylpropyl)-, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring and the aliphatic protons of the sec-butyl group. The aromatic region would display complex multiplets due to spin-spin coupling between adjacent protons. The sec-butyl group would exhibit a methine (CH) proton signal, a methylene (CH₂) signal, and two methyl (CH₃) signals, each with characteristic chemical shifts and splitting patterns that confirm the connectivity. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, confirming the presence of the naphthalene core and the sec-butyl substituent at the C1 position.

Note: Predicted chemical shifts (ppm) are relative to Tetramethylsilane (TMS) and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. An IR or Raman spectrum consists of absorption bands corresponding to specific molecular vibrations (stretching, bending, etc.).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing aromatic compounds like Naphthalene, 1-(1-methylpropyl)-. This method relies on the principle that conjugated π-electron systems within molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to electronic transitions between different energy levels. uobabylon.edu.iq The naphthalene ring system, with its conjugated double bonds, acts as a chromophore, giving rise to characteristic absorption bands.

The analysis of the UV-Vis spectrum can provide qualitative information about the presence of the naphthalene ring system and can be used for quantitative analysis based on the Beer-Lambert law, which relates absorbance to the concentration of the analyte. uobabylon.edu.iq

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide enhanced capabilities for the analysis of complex samples and the unambiguous identification of compounds like Naphthalene, 1-(1-methylpropyl)-.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). ufl.eduthermofisher.com This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov Instruments like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. thermofisher.comthermofisher.comtheanalyticalscientist.com

For Naphthalene, 1-(1-methylpropyl)-, which has a molecular formula of C14H16, the theoretical exact mass can be calculated with high precision. This accurate mass measurement is a critical piece of data for confirming the identity of the compound in a sample, as it significantly narrows down the number of possible molecular formulas. nih.gov

| Property | Value |

| Molecular Formula | C14H16 |

| Theoretical Exact Mass | 184.1252 u |

This table presents the molecular formula and the corresponding theoretical exact mass for Naphthalene, 1-(1-methylpropyl)-.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically separated by a fragmentation step, to gain structural information about a molecule. wikipedia.orgijcap.innationalmaglab.orgunt.edu In a typical MS/MS experiment, a precursor ion of a specific m/z is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. ijcap.innationalmaglab.org This process of collision-induced dissociation (CID) provides a characteristic fragmentation pattern that can be used as a fingerprint for the compound's structure. dtic.mil

While specific MS/MS fragmentation data for Naphthalene, 1-(1-methylpropyl)- were not found in the reviewed literature, general fragmentation pathways for alkylated naphthalenes can be predicted. The fragmentation of the molecular ion (M+) of Naphthalene, 1-(1-methylpropyl)- would likely involve the cleavage of the sec-butyl side chain. Common fragmentation pathways for alkylbenzenes and alkylnaphthalenes include benzylic cleavage (cleavage of the bond beta to the aromatic ring) and rearrangements. For Naphthalene, 1-(1-methylpropyl)-, potential fragmentation could involve the loss of a methyl radical (CH3•) or an ethyl radical (C2H5•) from the sec-butyl group, leading to characteristic fragment ions. The analysis of these fragment ions is crucial for the structural confirmation of the molecule. dtic.mil

Sample Preparation and Extraction Techniques for Environmental and Industrial Matrices